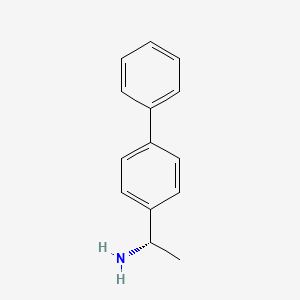

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine

Description

Significance of Chiral Amines as Enantiopure Building Blocks in Advanced Organic Synthesis

As Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. Chiral amines are frequently employed for this purpose, guiding reactions such as alkylations and aldol (B89426) additions with high diastereoselectivity.

As Resolving Agents: The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a common strategy for obtaining enantiopure compounds. Chiral amines are effective resolving agents, forming diastereomeric salts with racemic carboxylic acids or other acidic compounds. These diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov

As Precursors for Chiral Ligands: The development of asymmetric catalysis has been revolutionized by the design of chiral ligands that can coordinate to a metal center and induce enantioselectivity in a variety of transformations. Chiral amines are crucial starting materials for the synthesis of numerous classes of these ligands, including those used in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. nih.gov

As Direct Components of Bioactive Molecules: Many pharmaceutical agents and natural products contain a chiral amine moiety as an integral part of their structure. Therefore, the availability of enantiopure chiral amines as starting materials is essential for the efficient and stereocontrolled synthesis of these important compounds. researchgate.net

The methods for preparing enantiopure chiral amines are diverse and include classical resolution of racemates, the use of the "chiral pool" (naturally occurring chiral molecules), and, increasingly, asymmetric synthesis. Asymmetric methods, such as the catalytic hydrogenation of imines and enzymatic resolutions or transaminations, are particularly attractive as they can provide direct access to the desired enantiomer with high efficiency and stereoselectivity. nih.gov

Strategic Importance of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine and Related Chiral Amines in Synthetic Methodologies

This compound belongs to a class of chiral benzylic amines that are of significant strategic importance in organic synthesis. The biphenyl (B1667301) moiety imparts specific steric and electronic properties that can be advantageous in various applications.

One of the most promising routes for the synthesis of chiral amines like this compound is through enzymatic transamination. While direct studies on the 4-biphenyl isomer are not extensively detailed in the provided results, a notable study on the synthesis of the closely related (1S)-1-(1,1'-biphenyl-2-yl)ethanamine highlights the potential of this approach. In this research, a (S)-selective-transaminase from Vibrio fluvialis was rationally designed to accommodate the bulky 2-acetylbiphenyl (B1312439) substrate. genscript.comqub.ac.ukqub.ac.ukacs.orgresearchgate.net The wild-type enzyme showed no detectable activity; however, through a series of mutations, the enzyme's catalytic efficiency was dramatically improved by over 1716-fold, yielding the desired (S)-amine with an enantiomeric excess of over 99%. genscript.comqub.ac.uk This successful engineering of a transaminase for a sterically demanding biphenyl ketone suggests that similar enzymatic strategies could be developed for the efficient and highly enantioselective synthesis of this compound from the corresponding 4-acetylbiphenyl.

The strategic importance of chiral amines derived from biphenyl scaffolds is also evident in their application as catalysts and ligands in asymmetric synthesis. The rigid yet conformationally dynamic nature of the biphenyl backbone can create a well-defined chiral environment, leading to high levels of stereochemical control. nih.gov Chiral biphenyl-based phosphine (B1218219) ligands, for instance, have been instrumental in the success of asymmetric hydrogenation reactions. nih.gov

Furthermore, the general utility of chiral amines as resolving agents for racemic carboxylic acids is a well-established and valuable technique. nih.gov The amine forms diastereomeric salts with the acid, which can then be separated based on their differential solubility. Given its chiral nature and basicity, this compound is a prime candidate for use as a resolving agent, offering a practical method for accessing enantiopure carboxylic acids.

The following table summarizes the key properties and potential applications of this compound based on the available information and analogies to related compounds.

| Property/Application | Description |

| Molecular Formula | C₁₄H₁₅N |

| Chirality | Contains a stereogenic center at the carbon bearing the amino group, existing as the (S)-enantiomer. |

| Potential Synthetic Route | Asymmetric synthesis via enzymatic transamination of 4-acetylbiphenyl, analogous to the synthesis of its 2-biphenyl isomer. genscript.comqub.ac.ukqub.ac.ukacs.orgresearchgate.net |

| Potential Application as a Resolving Agent | Can be used to separate racemic mixtures of acidic compounds, such as carboxylic acids, through the formation of diastereomeric salts. nih.gov |

| Potential Application as a Chiral Building Block | Can serve as a precursor for the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. enamine.net |

| Potential Application in Asymmetric Catalysis | Can be used as a precursor for the synthesis of chiral ligands for transition-metal-catalyzed reactions or as an organocatalyst itself. |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-phenylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLZRPPCCDKMPO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 1,1 Biphenyl 4 Yl Ethanamine and Analogues

Catalytic Asymmetric Synthesis Approaches

Transition Metal-Catalyzed Enantioselective Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral amines from prochiral precursors like imines. dicp.ac.cnnih.gov

The asymmetric hydrogenation of prochiral imines is a powerful strategy for the preparation of valuable α-chiral amines. nih.gov This method has been successfully applied on an industrial scale, demonstrating its efficiency and robustness. nih.gov However, imines present unique challenges as substrates compared to ketones. They are susceptible to hydrolysis, can exist as a mixture of E/Z stereoisomers, and their nucleophilicity can complicate the catalytic process. nih.gov Consequently, significant research has been dedicated to developing highly effective catalysts that can overcome these hurdles and provide high enantioselectivity for a broad range of imine substrates. dicp.ac.cn The reaction involves the direct addition of hydrogen across the C=N double bond of an imine, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center (commonly iridium, rhodium, or ruthenium). researchgate.net The ligand scaffold creates a chiral environment around the metal, which is crucial for differentiating between the two prochiral faces of the imine substrate during the hydrogenation step.

Several classes of chiral ligands have been developed and proven effective in the asymmetric hydrogenation of imines:

Phosphino-oxazoline Ligands: Iridium complexes bearing phosphino-oxazoline (PHOX) ligands have been extensively used for the N-aryl imines, achieving high activity and enantioselectivities up to 97% ee. nih.gov

Spiro Scaffolds: Chiral ligands incorporating spiro backbones, such as f-spiroPhos, have emerged as effective for the hydrogenation of both acyclic and exocyclic imines with high levels of enantioselectivity. nih.gov

Polymeric Diamine Ligands: The development of half-sandwich bifunctional η6-arene metal catalysts with chiral 1,2-diamines as ligands has significantly advanced the field. acs.org Recently, polymeric versions of these chiral diamine ligands have been synthesized, offering recyclable and highly efficient catalysts for asymmetric transfer hydrogenation, achieving excellent enantioselectivities (up to 99% ee). acs.org

Atropisomeric Biaryl Phosphines: Ligands based on axially chiral biaryl backbones, such as BINAP and its derivatives, are cornerstones of asymmetric catalysis. nih.gov Their defined C2-symmetric structure provides a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction. nih.gov

The design of these ligands often involves creating a rigid backbone to minimize conformational flexibility and precisely positioning steric bulk and electron-donating or -withdrawing groups to maximize enantioselectivity. researchgate.net

| Ligand Type | Metal Center | Substrate Type | Achieved Enantioselectivity (ee) |

| Phosphino-oxazoline | Iridium | N-Aryl Imines | Up to 97% |

| Polymeric Chiral Diamines | Iridium | Ketones/Imines | Up to 99% |

| Atropisomeric Diphosphines | Ruthenium | β-(Acylamino)acrylates | >99% |

The mechanism of transition metal-catalyzed imine hydrogenation has been the subject of extensive study. Generally, the reaction is believed to proceed via an inner-sphere pathway where the imine substrate coordinates directly to the chiral metal catalyst. liv.ac.uk For cationic rhodium or iridium complexes, the proposed catalytic cycle involves the oxidative addition of dihydrogen to the metal center, followed by the transfer of one hydride to the imine carbon. This step forms a σ-bonded nitrogen-metal intermediate, from which the amine product is released upon reductive elimination with the second hydride. researchgate.net

An alternative, outer-sphere mechanism has also been proposed, particularly in cases involving chiral counteranions. liv.ac.uk In this "ionic pathway," the reduction may proceed through a preformed iminium salt. liv.ac.uk A chiral Brønsted acid, for instance, can protonate the imine, and the resulting chiral counteranion pairs with the iminium cation, directing the facial attack of a metal-hydride species. liv.ac.uk This cooperative catalysis between a chiral metal complex and a chiral counteranion has been shown to be highly effective for the hydrogenation of challenging acyclic imines. liv.ac.uk

The stereochemical outcome is determined by the enantiodiscrimination step, which is the hydride transfer to the prochiral imine carbon. The chiral ligand scaffold dictates the preferred binding orientation of the imine and/or the trajectory of the hydride attack, leading to the selective formation of one enantiomer.

Biocatalytic Routes using ω-Transaminases

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. mdpi.comresearchgate.net ω-Transaminases (ω-TAs) are particularly attractive for producing chiral amines via the asymmetric amination of prochiral ketones. nih.gov These enzymes use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amino donor (such as isopropylamine) to a ketone acceptor. mdpi.comnih.gov

A primary limitation of wild-type ω-transaminases is their often-narrow substrate scope, which typically disfavors large, sterically demanding ketones like 4-acetylbiphenyl. nih.govacs.org The active site of most ω-TAs is composed of a large and a small binding pocket, and the small pocket often cannot accommodate substituents larger than an ethyl group. asm.org To overcome this challenge, protein engineering strategies are employed to reshape the active site and enhance catalytic activity toward non-natural, bulky substrates.

Rational Design and Site-Directed Mutagenesis: This approach uses knowledge of the enzyme's three-dimensional structure to identify key amino acid residues for modification. mdpi.com By analyzing the substrate-binding pocket, researchers can pinpoint residues that cause steric hindrance. mdpi.com Mutating these residues to smaller ones (e.g., tryptophan to glycine (B1666218) or phenylalanine) can expand the active site, allowing it to bind bulkier ketones. mdpi.comresearchgate.net

A compelling example is the engineering of the (S)-selective ω-transaminase from Vibrio fluvialis (VfTA) for the synthesis of (1S)-1-(1,1'-biphenyl-2-yl)ethanamine, a close structural analogue of the target compound. researchgate.netacs.org The wild-type enzyme showed no detectable activity toward the bulky 2-acetylbiphenyl (B1312439) substrate. acs.org Through a rational design strategy combining computational modeling (in silico) and experimental validation (in vitro), researchers engineered a variant with a more than 1716-fold increase in reaction rate, producing the desired amine with >99% enantiomeric excess (ee). acs.org Key mutations were introduced to enlarge the binding pocket and optimize interactions with the hydrophobic substrate. researchgate.netacs.org

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict how mutations will affect substrate binding and enzyme stability. acs.orgresearchgate.net These in silico methods allow for the screening of numerous potential mutations before undertaking laborious laboratory work, thereby accelerating the enzyme optimization process. acs.org

Directed Evolution: This strategy involves generating large libraries of enzyme variants through random mutagenesis and screening them for improved activity on the target substrate. While powerful, it does not require prior structural information. Iterative rounds of mutagenesis and selection can lead to enzymes with significantly enhanced properties.

These engineering efforts have successfully expanded the synthetic utility of ω-transaminases, making them viable catalysts for the production of structurally complex and high-value chiral amines from bulky ketone precursors. mdpi.com

Table 2: Selected Mutations in Vibrio fluvialis ω-TA for Activity on 2-Acetylbiphenyl

| Variant | Mutations | Relative Activity Fold Increase | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| WT | None | 1 | Not Detected |

| Var 1 | W57G/R415A | Detectable Activity | >99% (S) |

| Var 2 | W57F/R88H/V153S/K163F/I259M/R415A/V422A | >1716 | >99% (S) |

Data derived from a study on the synthesis of a structural analogue, (1S)-1-(1,1'-biphenyl-2-yl)ethanamine. acs.org

Organocatalytic Transformations

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, provides a powerful metal-free approach to synthesizing chiral amines. This strategy often relies on the activation of imine electrophiles, formed from the corresponding ketone, towards nucleophilic attack.

Chiral sulfinamides, particularly Ellman's tert-butanesulfinamide, are versatile reagents and precursors to catalysts for the asymmetric synthesis of a wide variety of amines. researchgate.net Chiral sulfinamide-based organocatalysts have been developed for the highly enantioselective reduction of ketimines. These catalysts are typically used to activate hydride sources, such as trichlorosilane (B8805176), for the asymmetric reduction of the C=N bond of the imine derived from 4-acetylbiphenyl.

Primary amine sulfonamides represent another important class of organocatalysts. Bifunctional catalysts incorporating both a primary amine and a sulfonamide moiety can effectively catalyze conjugate addition reactions through enamine intermediates. researchgate.net While direct application to biphenyl (B1667301) ethanamine synthesis is less documented, their utility in generating chiral amines highlights their potential. Novel axially chiral biphenyl-based amino triflamides have also been designed and shown to be effective in asymmetric Mannich reactions. researchgate.net

| Organocatalyst Class | Typical Application | Key Structural Feature |

| Sulfinamide-based | Asymmetric reduction of ketimines | Chiral sulfinyl group |

| Primary Amine Sulfonamides | Asymmetric conjugate additions, Mannich reactions | Bifunctional primary amine and sulfonamide groups |

The efficacy of chiral organocatalysts stems from their specific modes of substrate activation. Understanding these mechanisms is crucial for catalyst design and reaction optimization.

Lewis Acid/Base Activation: In the asymmetric reduction of imines catalyzed by sulfinamides, the catalyst functions as a Lewis base. It coordinates to a Lewis acidic hydride source, like trichlorosilane (HSiCl₃), forming a chiral hypervalent hydridosilicate. This complex then delivers a hydride to one enantiotopic face of the imine, which is also coordinated to the complex, leading to the formation of the chiral amine with high enantioselectivity. researchgate.net

Brønsted Acid/Base Activation: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are powerful catalysts for reactions involving imines. nih.gov The Brønsted acid activates the imine by protonating the nitrogen atom. This protonation lowers the LUMO of the imine, making the iminium ion a much more reactive electrophile for attack by a nucleophile or hydride. researchgate.net The chiral environment of the catalyst's conjugate base then directs the approach of the nucleophile, ensuring high enantioselectivity.

Some organocatalysts are bifunctional, capable of both Brønsted acid and Brønsted base activation simultaneously. For example, thiourea (B124793) catalysts derived from Cinchona alkaloids can activate a nucleophile through their basic amine moiety (Brønsted base) while simultaneously activating the electrophile through hydrogen bonding from the thiourea N-H groups (Brønsted acid/H-bond donor). beilstein-journals.org This dual activation provides a highly organized transition state, leading to efficient and highly stereoselective transformations.

Classical and Kinetic Resolution Strategies

When a racemic mixture of an amine is produced, classical resolution via the formation of diastereomeric salts remains a robust and industrially viable method for separating the enantiomers. wikipedia.org

This technique involves reacting the racemic amine, a base, with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation by filtration, the desired enantiomer of the amine is liberated from the salt, typically by treatment with a base. libretexts.orgrug.nl

The success of a diastereomeric resolution heavily depends on the choice of the resolving agent and the crystallization conditions. nih.gov For the resolution of racemic 1-(1,1'-biphenyl-4-yl)ethanamine, a variety of chiral acids can be screened.

Commonly Used Chiral Resolving Agents for Amines:

Tartaric acid and its derivatives (e.g., O,O'-dibenzoyltartaric acid, O,O'-di-p-toluoyltartaric acid) rug.nlresearchgate.net

Mandelic acid rug.nl

Camphorsulfonic acid wikipedia.org

N-acylated amino acids researchgate.net

The selection process is often empirical and involves screening a matrix of different resolving agents and solvents to identify a combination that provides a crystalline salt with good yield and high diastereomeric excess. nih.govresearchgate.net Optimization is a critical step and involves fine-tuning several parameters:

Solvent System: The solubility difference between the diastereomeric salts is highly solvent-dependent. A range of solvents, from polar (e.g., alcohols, water) to nonpolar, and their mixtures are tested. nih.gov

Molar Ratio: While a 1:1 ratio of amine to resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the efficiency and purity of the isolated salt. nih.gov

Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can significantly impact the crystal growth, yield, and purity of the diastereomeric salt.

Concentration: The concentration of the salts in the solution affects the supersaturation level and thus the crystallization outcome.

By systematically optimizing these variables, a robust and scalable process for the resolution of racemic 1-(1,1'-biphenyl-4-yl)ethanamine can be developed, yielding the desired (1S)-enantiomer in high optical purity.

| Parameter | Influence on Resolution | Optimization Strategy |

| Chiral Resolving Agent | Determines the physical properties and solubility difference of the diastereomeric salts. | Screen a library of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid). |

| Solvent | Critically affects the solubility of the diastereomeric salts and the efficiency of separation. | Test a range of solvents with varying polarities and solvent mixtures. |

| Temperature | Influences solubility, supersaturation, and crystallization kinetics. | Develop a controlled cooling profile to optimize crystal formation and purity. |

| Molar Ratio | Can impact the yield and diastereomeric excess of the crystallized salt. | Evaluate stoichiometric (1:1) and sub-stoichiometric (e.g., 1:0.5) ratios of amine to resolving agent. |

Enzyme-Catalyzed Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of producing enantiopure amines like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, enzyme-catalyzed kinetic resolution stands out due to its high enantioselectivity and operation under mild reaction conditions. nih.gov The primary drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer, as the other half of the starting material is consumed or left as the unreacted enantiomer. nih.govresearchgate.net

Various enzymes have been successfully utilized for the kinetic resolution of racemic primary amines. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the enantioselective acylation of one amine enantiomer, leaving the desired enantiomer unreacted and in high enantiomeric purity. researchgate.netresearchgate.net The choice of acylating agent is crucial for the success of the resolution, with agents like ethyl methoxyacetate (B1198184) often providing excellent results. researchgate.net

Another class of enzymes, amine dehydrogenases (AmDHs), can be employed in an oxidative kinetic resolution. d-nb.infomdpi.com In this approach, an (R)-selective AmDH, for example, will selectively deaminate the (R)-enantiomer of the racemic amine to its corresponding ketone. This process leaves the desired (S)-enantiomer untouched. To drive the reaction forward and regenerate the required NAD(P)+ cofactor, a coupled-enzyme system, such as one using an NADH oxidase or an alanine (B10760859) dehydrogenase, is often implemented. d-nb.infomdpi.com

The effectiveness of enzyme-catalyzed kinetic resolution is demonstrated in the following table, which summarizes results for analogous primary amines.

| Enzyme | Substrate | Acyl Donor / Co-Enzyme System | Solvent | Temp (°C) | Yield of (S)-Amine (%) | ee of (S)-Amine (%) |

|---|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | 1-Phenylethylamine | Ethyl Methoxyacetate | Toluene | - | >45 | >99 |

| Engineered Amine Dehydrogenase (LE-AmDH-v1) | α-Methylbenzylamine | NADH-oxidase (NOx) | Tris-HCl Buffer | 30-50 | ~50 | >99 |

| (R)-AmDH / Alanine Dehydrogenase (AlaDH) | 1-Phenylethylamine | AlaDH for cofactor recycling | - | - | - | >99 |

Integration of Racemization with Resolution for Maximized Enantiomer Yields

To overcome the 50% yield limitation of conventional kinetic resolution, a more advanced strategy known as dynamic kinetic resolution (DKR) is employed. nih.govbeilstein-journals.org This method ingeniously combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. researchgate.netbeilstein-journals.org By continuously converting the unwanted enantiomer back into the racemic mixture, the entire substrate can theoretically be transformed into a single, enantiomerically pure product, achieving yields of up to 100%. nih.gov

The successful implementation of DKR requires a robust racemization catalyst that is compatible with the enzyme and its operating conditions. acs.org The racemization process for amines typically proceeds through a dehydrogenation-hydrogenation mechanism, forming an achiral imine intermediate. rsc.org Various transition metal complexes, particularly those based on ruthenium, palladium, and iridium, have been developed for this purpose. acs.orgrsc.orgorganic-chemistry.org

For the DKR of primary amines like 1-(1,1'-biphenyl-4-yl)ethanamine, a common and highly effective chemoenzymatic system pairs Candida antarctica lipase B (CALB), often immobilized as Novozym-435, with a metal-based racemization catalyst. beilstein-journals.orgorganic-chemistry.org For instance, palladium nanoparticles supported on materials like aluminum hydroxide (B78521) (Pd/AlO(OH)) or amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) have proven to be efficient and recyclable racemization catalysts. organic-chemistry.orgnih.gov These catalysts can operate at temperatures compatible with lipases, allowing for high yields and excellent enantioselectivities. organic-chemistry.orgnih.gov Similarly, ruthenium-based catalysts, such as Shvo's catalyst, and iridium complexes have also been successfully applied in the DKR of primary amines. beilstein-journals.orgacs.orgrsc.org

The product of a DKR of an amine is typically an amide, which can then be hydrolyzed under standard conditions to yield the desired enantiopure amine. acs.org The following table presents data from various DKR systems applied to analogous primary amines, illustrating the high efficiency of this methodology.

| Enzyme | Racemization Catalyst | Substrate | Acyl Donor | Temp (°C) | Yield of Acylated Product (%) | ee of Acylated Product (%) |

|---|---|---|---|---|---|---|

| Novozym-435 (CALB) | Pd/AlO(OH) nanocatalyst | Various primary amines | Ethyl acetate | 70-100 | 85-99 | 97-99 |

| Novozym-435 (CALB) | Pd-AmP-MCF | 1-Phenylethylamine | Isopropyl acetate | <70 | High | Excellent |

| Candida antarctica lipase B | Iridium complex (SCRAM catalyst) | Benzylic amines | Isopropyl acetate | 90 | 90 | 98 |

| Candida antarctica lipase B | Shvo-type Ru-catalyst | 2-Aminooctane | - | 90 | 85 | 96 |

Application of 1s 1 1,1 Biphenyl 4 Yl Ethanamine As a Chiral Building Block in Complex Molecule Synthesis

Role in the Enantioselective Construction of Stereogenic Centers in Downstream Syntheses

The primary application of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in enantioselective synthesis is as a chiral precursor. The pre-existing stereocenter on the amine is incorporated into a larger molecule, directly transferring its chirality. This strategy is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a target compound. almacgroup.comresearchgate.net The efficiency of this chirality transfer is crucial for the synthesis of enantiomerically pure drugs, as different enantiomers can have vastly different biological activities. enamine.net

In many synthetic routes, this chiral amine is used to build more complex chiral structures. For instance, it serves as a starting point in the synthesis of β-adrenergic blockers, where its stereocenter is maintained throughout the reaction sequence to yield the final, biologically active enantiomer. nih.gov The process often involves creating new stereogenic centers under the directing influence of the existing chiral center on the biphenyl (B1667301) ethanamine core. nih.govrsc.org This method is a cornerstone of modern drug discovery and development, where precise control over molecular stereochemistry is paramount. yale.edunih.gov

Derivatization Reactions and Functional Group Transformations

Derivatization, or the chemical modification of a functional group, is a key strategy for diversifying molecular structures. scispace.comsci-hub.se The primary amine group of this compound is a versatile handle for a variety of functional group transformations, allowing chemists to introduce new molecular fragments and build complexity. nih.govmdpi-res.com

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile. chemguide.co.uk This allows it to participate in nucleophilic substitution reactions, where it attacks an electron-deficient (electrophilic) center and displaces a leaving group. chemguide.co.ukyoutube.com This type of reaction is commonly used to form new carbon-nitrogen bonds.

For example, the amine can react with alkyl halides in an SN2 reaction. In this process, the amine's nitrogen atom attacks the electrophilic carbon atom of the alkyl halide, leading to the expulsion of the halide ion and the formation of a secondary amine. chemguide.co.uk This reaction can be repeated to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk These reactions are fundamental for building up more complex molecular frameworks from the initial chiral building block.

Table 1: Representative Nucleophilic Substitution Reactions

| Electrophile | Product Type | Significance |

|---|---|---|

| Alkyl Halide (e.g., Bromoethane) | Secondary Amine | C-N bond formation, chain extension. chemguide.co.uk |

| Epoxide | β-Amino Alcohol | Introduction of a hydroxyl group, important pharmacophore. |

This table illustrates the general reactivity of primary amines in nucleophilic substitution reactions for diversification.

The formation of an amide bond is one of the most common and important reactions in organic and medicinal chemistry. rsc.orgresearchgate.net Amide linkages are stable and form the backbone of peptides and proteins; they are also present in more than half of all small-molecule pharmaceuticals. rsc.orgnih.gov The primary amine of this compound readily reacts with carboxylic acids or their activated derivatives (such as acyl chlorides or esters) to form a stable amide.

This reaction is central to constructing advanced organic scaffolds where the chiral amine fragment is linked to other molecular components. Biocatalytic methods, using enzymes like lipases, are also being explored for amide bond formation under environmentally benign conditions, often in aqueous solutions. nih.gov These enzymatic methods can offer high selectivity and avoid the need for stoichiometric activating reagents. rsc.org

Table 2: Amide Bond Formation Strategies

| Reagent | Method | Key Features |

|---|---|---|

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Chemical Synthesis | Widely used, versatile, forms a peptide-like bond. |

| Acyl Chloride | Chemical Synthesis | Highly reactive, often proceeds without a catalyst. |

This table summarizes common methods for forming amide linkages with primary amines.

Integration into Multi-Step Asymmetric Synthetic Sequences

The ultimate value of a chiral building block like this compound is demonstrated by its successful integration into multi-step synthetic sequences to produce complex and valuable target molecules. nih.govnih.gov Modern synthetic chemistry increasingly focuses on efficiency, employing one-pot or cascade reactions where multiple transformations occur in a single reaction vessel without isolating intermediates. researchgate.nettue.nl This approach saves time, resources, and reduces waste. researchgate.net

This chiral amine has been utilized in multi-step, one-pot transformations for the asymmetric synthesis of β-adrenergic blockers. nih.gov In such sequences, the amine can be part of an in situ formed chiral organocatalyst that directs subsequent asymmetric reactions before being incorporated into the final product structure. nih.gov This dual role as both a catalyst-directing group and a structural component highlights its efficiency in complex syntheses. The integration of chemical and biological catalysts in chemoenzymatic cascades also represents a powerful strategy, combining the selectivity of enzymes with the productivity of chemical catalysts to access enantiopure compounds from simple starting materials. nottingham.ac.ukresearchgate.net The development of continuous flow systems for multi-step synthesis further enhances efficiency and scalability, making the production of complex APIs more feasible. tue.nl

Reaction Mechanisms and Stereochemical Control in 1s 1 1,1 Biphenyl 4 Yl Ethanamine Synthesis and Transformations

Detailed Mechanistic Pathways in the Enantioselective Formation of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine and Analogues

The enantioselective synthesis of this compound is predominantly achieved through two major pathways: enzymatic transamination and asymmetric reduction of a prochiral precursor.

Enzymatic Transamination

Amine transaminases (ATAs) offer a highly selective and environmentally sustainable route for producing chiral amines. researchgate.net The mechanism involves the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, in this case, 4-acetylbiphenyl. The core of the enzyme's catalytic activity lies in its pyridoxal-5'-phosphate (PLP) cofactor.

The mechanism proceeds in two half-reactions:

The PLP, initially present as an internal aldimine with a lysine (B10760008) residue in the enzyme's active site, reacts with the amine donor. This forms an external aldimine, which then tautomerizes and hydrolyzes to release the ketone byproduct and form pyridoxamine-5'-phosphate (PMP).

The PMP then reacts with the ketone substrate (4-acetylbiphenyl). This process is essentially the reverse of the first half-reaction. A new external aldimine is formed, which, after tautomerization and hydrolysis, releases the desired chiral amine product, this compound, and regenerates the PLP-lysine internal aldimine.

The high enantioselectivity of this process is governed by the chiral environment of the enzyme's active site, which forces the ketone substrate to bind in a specific orientation, exposing only one of its prochiral faces to the amino group transfer. For bulky substrates like 4-acetylbiphenyl, wild-type enzymes may show little to no activity. researchgate.net Rational design and directed evolution have been used to engineer transaminases with enhanced activity and selectivity. By introducing specific mutations, the steric and electronic properties of the binding pocket can be modified to better accommodate the bulky biphenyl (B1667301) group, leading to significant rate enhancements and high enantioselectivity (>99% enantiomeric excess, ee). researchgate.net

Asymmetric Transfer Hydrogenation (ATH)

Another prevalent method is the asymmetric transfer hydrogenation of the imine derived from 4-acetylbiphenyl. This pathway involves a metal catalyst, typically a Ruthenium complex, coordinated to a chiral ligand. nih.govbeilstein-journals.org A common hydrogen source is an azeotropic mixture of formic acid and triethylamine.

The proposed catalytic cycle involves the following key steps:

Formation of the Metal-Hydride Complex: The Ru-catalyst reacts with the formic acid/triethylamine mixture to generate a chiral ruthenium hydride species. This is the active reducing agent.

Coordination and Hydride Transfer: The prochiral imine substrate coordinates to the chiral ruthenium hydride complex. The pre-existing chirality of the ligand environment dictates the facial selectivity of the subsequent hydride transfer. The hydride is delivered to one specific face (the Re or Si face) of the imine's C=N double bond. This step occurs via a concerted, six-membered pericyclic transition state, which is diastereomeric for the two possible enantiomeric products. The steric and electronic interactions between the substrate and the chiral ligand create a significant energy difference between these two transition states, favoring the formation of one enantiomer.

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting chiral amine product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

This method has proven effective for a range of cyclic imines, yielding the desired chiral amines in good yields and with high enantioselectivity. nih.govbeilstein-journals.org

Principles of Stereochemical Induction and Stereocontrol Strategies in Chiral Amine Synthesis

The synthesis of a single enantiomer of a chiral amine requires the introduction of a chiral influence that can differentiate between the two prochiral faces of a substrate or the two enantiotopic groups of a meso compound. This stereochemical control is achieved through several key strategies.

Catalyst-Controlled Synthesis: This is one of the most powerful strategies, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. Asymmetric catalysis can be broadly categorized into:

Transition Metal Catalysis: Chiral ligands coordinate to a metal center (e.g., Rhodium, Ruthenium, Palladium) to create a chiral environment. numberanalytics.com The ligand's structure influences the stereochemical outcome by controlling the substrate's approach to the metal center, as seen in asymmetric hydrogenation and transfer hydrogenation. youtube.com Ligands like BINAP and chiral diamines are instrumental in these transformations. nih.govyoutube.com

Organocatalysis: Small, chiral organic molecules are used to catalyze enantioselective reactions. numberanalytics.com For amine synthesis, chiral Brønsted acids or primary/secondary amines can activate substrates and control the stereochemistry of bond formation. nih.gov

Substrate-Controlled Synthesis: In this approach, the chirality is already present in the substrate molecule. A chiral auxiliary, a removable chiral group temporarily attached to the substrate, can direct the stereochemistry of a reaction at a nearby prochiral center. numberanalytics.com After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. This method relies on steric hindrance or chelating effects of the auxiliary to block one reaction pathway over another.

Reagent-Controlled Synthesis: This strategy employs a stoichiometric amount of a chiral reagent to induce asymmetry. Examples include reductions with chiral borohydride (B1222165) reagents or additions of chiral organometallic reagents. While effective, this approach is often less atom-economical than catalytic methods.

The underlying principle in all these strategies is the formation of diastereomeric transition states. The chiral influence (catalyst, auxiliary, or reagent) interacts with the substrate to create two possible transition states leading to the (R) and (S) products. These transition states are diastereomeric and thus have different energies. The enantiomeric excess (ee) of the product is determined by the energy difference (ΔΔG‡) between these two competing pathways. A larger energy difference results in higher enantioselectivity.

Influence of Reaction Conditions (Temperature, Solvent, Additives) on Enantioselectivity and Reaction Rates

The outcome of an enantioselective reaction, in terms of both yield and stereoselectivity, is highly sensitive to the reaction conditions. Optimizing these parameters is crucial for developing an efficient synthetic process.

Solvent: The choice of solvent can have a profound impact on the reaction. It can affect the solubility of the reactants and the catalyst, the stability of the catalyst, and the geometry and energy of the transition state. In asymmetric transfer hydrogenation, for instance, changing the solvent can drastically alter both the chemical yield and the enantiomeric excess. beilstein-journals.org A more coordinating solvent might compete with the substrate for a coordination site on the metal catalyst, while solvent polarity can influence the stability of charged intermediates or transition states.

| Entry | Catalyst | Solvent | Yield (%) | ee (%) | Configuration |

| 1 | (R,R)-TsDACH-Ru | Acetonitrile | 11 | 60 | S |

| 2 | (R,R)-TsDACH-Ru | Dichloromethane | 65 | 92 | S |

| 3 | (R,R)-TsDACH-Ru | Chloroform | 45 | 73 | S |

| 4 | (R,R)-TsDACH-Ru | Dimethylformamide | 26 | 95 | S |

| 5 | (S,S)-TsDPEN-Ru | Dichloromethane | 51 | 72 | R |

Data adapted from a study on asymmetric transfer hydrogenation of a related cyclic imine, illustrating the significant effect of the solvent and catalyst ligand on reaction outcomes. beilstein-journals.org

Additives: Additives can play various roles in an asymmetric reaction. In asymmetric transfer hydrogenation, the formic acid/triethylamine mixture is not just an inert component; it is the hydrogen source that actively participates in the catalytic cycle. nih.gov In other systems, additives can act as co-catalysts, scavenge inhibitors, or modify the active catalyst to improve its performance. For example, the presence of specific acids or bases can influence the protonation state of the substrate or catalyst, thereby affecting reaction rates and selectivity. nih.gov The concentration of reactants and additives can also be a key factor influencing the reaction's course and efficiency. nih.gov

Q & A

Q. What are the structural and stereochemical characteristics of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine?

The compound features a chiral ethanamine group attached to a biphenyl scaffold. X-ray crystallography reveals a dihedral angle of 167.53° between the biphenyl rings, with bond angles such as C15–C16–C17 (103.90°) and C9–C17–C16 (111.0°) stabilizing the conformation . The (1S) configuration is critical for enantioselective interactions, confirmed via optical rotation and chiral chromatography .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis typically involves catalytic cross-coupling (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by reductive amination or resolution of racemic mixtures. For example, 4-bromobiphenyl can react with (S)-α-methylbenzylamine derivatives under palladium catalysis, yielding enantiomerically pure product after chiral tartaric acid resolution . Yields range from 60–85% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Key signals include δ 7.2–7.6 ppm (aromatic protons) and δ 3.1–3.5 ppm (amine protons) .

- X-ray Diffraction : Confirms absolute stereochemistry and intermolecular interactions, such as hydrogen bonding between NH₂ and carboxylate groups in salt forms .

- Chiral HPLC : Utilized with cellulose-based columns (e.g., Chiralpak IC) to verify >99% enantiomeric excess .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during scale-up synthesis?

Chiral auxiliaries (e.g., (S)-phenethylamine) or enzymatic resolution (using lipases or transaminases) improve stereocontrol. Continuous flow reactors enhance reproducibility by minimizing racemization during prolonged reactions . Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progress and chiral integrity .

Q. What role does stereochemistry play in modulating biological activity?

The (1S)-enantiomer exhibits higher affinity for serotonin receptors (e.g., 5-HT₁A, Ki = 12 nM) compared to the (1R)-form (Ki = 220 nM), attributed to optimal spatial alignment with hydrophobic binding pockets . Computational docking studies suggest the biphenyl moiety interacts with π-π stacking residues (e.g., Phe361 in 5-HT₁A), while the amine group forms hydrogen bonds with Asp116 .

Q. How do structural modifications influence physicochemical properties and bioactivity?

- Electron-Withdrawing Groups : Introducing trifluoromethyl at the biphenyl 3-position increases metabolic stability (t₁/₂ from 2.1 to 8.7 hours in human microsomes) but reduces solubility (logP from 2.8 to 4.1) .

- Hydroxyl Substitution : Derivatives like (S)-1-([1,1'-biphenyl]-4-yl)-2-aminoethanol show enhanced water solubility (logS = -2.1 vs. -3.5 for the parent compound) but lower blood-brain barrier penetration (PSA = 62 vs. 48 Ų) .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in IC₅₀ values (e.g., 5-HT reuptake inhibition ranging from 50–200 nM) often arise from assay conditions (e.g., buffer pH, cell lines). Standardized protocols, such as using HEK293 cells overexpressing human transporters and Tris-HCl buffer (pH 7.4), improve comparability . Meta-analyses of structure-activity relationships (SAR) further clarify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.